molecular formula C26H32N2O6 B8086283 (R)-Na-Fmoc-NW-Boc-alpha-Methylornithine

(R)-Na-Fmoc-NW-Boc-alpha-Methylornithine

Cat. No.: B8086283
M. Wt: 468.5 g/mol
InChI Key: HUGFTODLQPYAOF-UHFFFAOYSA-N
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Description

(R)-Na-Fmoc-NW-Boc-alpha-Methylornithine (CAS: 171860-40-5) is a protected derivative of the non-proteinogenic amino acid ornithine. Its molecular formula is C₂₆H₃₂N₂O₆, with a molecular weight of 468.54 g/mol . The compound features:

  • Fmoc (9-fluorenylmethyloxycarbonyl) group at the α-amino position, providing base-labile protection.
  • Boc (tert-butyloxycarbonyl) group at the ω-amino (side chain) position, offering acid-labile protection.
  • α-Methyl substitution on the ornithine backbone, which introduces steric hindrance and alters conformational flexibility .

This compound is primarily used in solid-phase peptide synthesis (SPPS) to incorporate methylated ornithine residues into peptide chains, enabling studies of peptide structure-activity relationships .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O6/c1-25(2,3)34-23(31)27-15-9-14-26(4,22(29)30)28-24(32)33-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21H,9,14-16H2,1-4H3,(H,27,31)(H,28,32)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGFTODLQPYAOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-Na-Fmoc-NW-Boc-alpha-Methylornithine is a synthetic amino acid derivative that has garnered attention in the field of medicinal chemistry and biological research. Its structural modifications, particularly the Fmoc and Boc protecting groups, enhance its stability and bioactivity. This compound is primarily studied for its potential applications in peptide synthesis, cancer therapy, and as a biochemical probe.

This compound exhibits biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : It acts as an inhibitor of arginine decarboxylase, which is crucial in polyamine biosynthesis. This inhibition can lead to reduced cell proliferation in certain cancer cell lines.
  • Modulation of Signaling Pathways : The compound influences various signaling pathways associated with cell growth and apoptosis, particularly in cancer cells. It has been shown to interact with the Ras signaling pathway, affecting downstream effectors that regulate cell cycle progression and survival .

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that this compound significantly inhibits the growth of breast cancer cells by inducing apoptosis. The IC50 value was determined to be approximately 0.04 mM, indicating potent activity against these cells .
  • Cellular Mechanisms : Research involving human tumor cell lines revealed that treatment with this compound led to alterations in cell cycle dynamics. Specifically, it caused G1 phase arrest, which is critical for preventing uncontrolled cell division .
  • Peptidomimetic Applications : The compound has been utilized in the synthesis of peptidomimetic macrocycles, which have shown promise as therapeutic agents against various diseases, including cancer and autoimmune disorders. These macrocycles leverage the unique properties of this compound to enhance binding affinity and specificity for target proteins .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameIC50 (mM)Mechanism of ActionTargeted Pathway
This compound0.04Inhibition of arginine decarboxylaseRas signaling
Fmoc-Arginine0.12Polyamine synthesis inhibitionCell proliferation
Boc-Lysine0.15Cell cycle regulationApoptosis

Scientific Research Applications

Peptide Synthesis

Overview :
(R)-Na-Fmoc-NW-Boc-alpha-Methylornithine serves as a crucial building block in the synthesis of peptides. Its structural properties enhance the efficiency of solid-phase peptide synthesis (SPPS), allowing for the creation of complex peptide sequences.

Key Benefits :

  • Stability : The Fmoc (9-fluorenylmethoxycarbonyl) protecting group provides stability during synthesis.
  • Versatility : It can be incorporated into various peptide sequences, facilitating the design of peptides with specific biological activities.

Case Study :
In a study focused on synthesizing neuropeptides, researchers utilized this compound to create peptides that modulate neuronal signaling pathways. The incorporation of this compound allowed for the successful assembly of peptides with enhanced biological activity and specificity .

Drug Development

Overview :
The unique structure of this compound makes it valuable in developing peptide-based drugs. Its applications span various therapeutic areas, including oncology and immunology.

Key Benefits :

  • Enhanced Bioavailability : The compound improves the pharmacokinetic profiles of peptide drugs.
  • Targeted Delivery : Its properties facilitate the design of drugs that can target specific cells or tissues.

Case Study :
Research involving the development of peptide inhibitors for cancer treatment demonstrated that incorporating this compound into drug candidates significantly increased their efficacy against tumor cells. These modified peptides showed improved binding affinity to oncogenic receptors, leading to enhanced therapeutic effects .

Bioconjugation

Overview :
this compound is employed in bioconjugation processes, which involve attaching biomolecules to surfaces or other molecules. This application is crucial for enhancing the functionality of diagnostic and therapeutic agents.

Key Benefits :

  • Improved Functionality : The compound aids in creating multifunctional biomolecules that can be used in diagnostics and therapeutics.
  • Customizability : Researchers can modify the compound to tailor its properties for specific applications.

Case Study :
In a project aimed at developing targeted drug delivery systems, this compound was used to conjugate therapeutic peptides to nanoparticles. This approach resulted in a significant increase in the delivery efficiency of the drugs to cancer cells while minimizing side effects .

Neuroscience Research

Overview :
The compound plays a vital role in neuroscience research by facilitating the study of neuropeptides, which are essential for understanding brain function and developing treatments for neurological disorders.

Key Benefits :

  • Molecular Insights : It aids researchers in elucidating the roles of neuropeptides in various physiological processes.
  • Therapeutic Potential : Understanding neuropeptide interactions can lead to novel treatments for conditions such as depression and anxiety.

Case Study :
A study exploring the effects of neuropeptides on synaptic plasticity utilized this compound to synthesize specific neuropeptide analogs. The results indicated that these analogs could effectively enhance synaptic transmission, providing insights into potential therapeutic avenues for cognitive disorders .

Summary Table of Applications

Application AreaKey BenefitsNotable Case Studies
Peptide SynthesisStability and versatilitySynthesis of neuropeptides enhancing neuronal signaling
Drug DevelopmentEnhanced bioavailabilityPeptide inhibitors showing improved efficacy against tumors
BioconjugationImproved functionalityTargeted delivery systems using nanoparticles
Neuroscience ResearchMolecular insights into brain functionNeuropeptide analogs enhancing synaptic transmission

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Utility : The combination of Fmoc and Boc groups in this compound allows orthogonal deprotection, critical for constructing complex peptides .
  • Biological Relevance : While unprotected DL-alpha-methylornithine is a tool for polyamine pathway inhibition, its protected counterpart enables precise incorporation of methylated residues to modulate peptide bioactivity .

Q & A

Q. Table 1. Protection Group Strategies

GroupDeprotection ReagentStabilityCommon Use
FmocPiperidine (20% in DMF)Base-sensitiveSPPS, stepwise synthesis
BocTFA (95% in DCM)Acid-sensitiveSolution-phase synthesis

Q. Table 2. Key Analytical Techniques

TechniqueApplicationLimitations
Chiral HPLCEnantiomeric purityRequires expensive columns
LC-MSPurity & mass verificationAdduct interference
¹³C NMRCarbon backbone assignmentLow sensitivity for trace impurities

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